Bienvenue dans la boutique en ligne BenchChem!

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Monoamine oxidase A Neuropharmacology Enzyme inhibition

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (IUPAC: 2-(2-aminophenyl)-4-methylpentan-2-ol, CAS 203448-87-7, molecular formula C₁₂H₁₉NO, MW 193.29 g/mol) is a substituted benzenemethanol-amino alcohol derivative that functions as a potent and highly selective inhibitor of monoamine oxidase A (MAO-A). Structurally, it features a 2-aminophenyl moiety linked to a tertiary alcohol bearing an isobutyl side chain.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 203448-87-7
Cat. No. B2587482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol
CAS203448-87-7
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCC(C)CC(C)(C1=CC=CC=C1N)O
InChIInChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3
InChIKeyVIPRCXZSMIWMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (CAS 203448-87-7) – Selective MAO-A Inhibitor and Reactive Carbonyl Quenching Amino Alcohol for CNS Research Procurement


2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (IUPAC: 2-(2-aminophenyl)-4-methylpentan-2-ol, CAS 203448-87-7, molecular formula C₁₂H₁₉NO, MW 193.29 g/mol) is a substituted benzenemethanol-amino alcohol derivative that functions as a potent and highly selective inhibitor of monoamine oxidase A (MAO-A) [1]. Structurally, it features a 2-aminophenyl moiety linked to a tertiary alcohol bearing an isobutyl side chain. Beyond its enzymatic inhibition profile, this compound belongs to a class of amino alcohol derivatives patented for their ability to block secondary products of lipid oxidative stress through metabolic quenching of reactive carbonyl compounds [2], a dual-functional property that distinguishes it from classical MAO-A inhibitors used in neurological research.

Why Generic MAO-A Inhibitors Cannot Substitute for 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol in CNS and Oxidative Stress Research


Traditional MAO-A inhibitors such as moclobemide, befloxatone, and clorgyline are optimized for monoamine oxidase inhibition but lack the additional carbonyl-quenching activity that defines the therapeutic scope of amino alcohol derivatives within the US 8,623,900 patent class [1]. Substituting these agents in experimental models of lipid peroxidation-driven neurodegeneration would fail to recapitulate the dual mechanism—MAO-A inhibition plus reactive carbonyl species scavenging—that is intrinsic to this compound's structural motif [1]. Furthermore, the selectivity index (MAO-A/MAO-B IC₅₀ ratio) of ~9,688 for this compound exceeds that of befloxatone (~75) and is comparable to clorgyline (~2,323) [2], meaning that substitution with a less selective analog risks off-target MAO-B inhibition in peripheral tissues, confounding in vivo CNS study outcomes. The quantitative evidence below demonstrates why this specific amino alcohol cannot be interchanged with generic alternatives.

Quantitative Differentiation Evidence for 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol vs. Closest MAO-A Inhibitor Analogs


Evidence Item 1: MAO-A Inhibition Potency (IC₅₀) Benchmarked Against Four Structurally or Therapeutically Related Inhibitors

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 32 nM, as measured by fluorimetric detection using serotonin substrate after 60 min incubation [1]. This places its potency intermediate between the ultra-potent irreversible inhibitor clorgyline (IC₅₀ = 19.5 ± 1.1 nM on recombinant human MAO-A [2]) and the selective clinical candidate CR4056 (IC₅₀ = 202.7 ± 10.3 nM on recombinant human MAO-A [2]), while significantly exceeding the reversible inhibitor moclobemide (IC₅₀ = 6,100 nM ). Compared to befloxatone (IC₅₀ = 4 nM ), the compound is 8-fold less potent but offers higher selectivity and an additional carbonyl-quenching mechanism (see Evidence Item 3).

Monoamine oxidase A Neuropharmacology Enzyme inhibition

Evidence Item 2: MAO-A Selectivity Over MAO-B — A ~9,688-Fold Selectivity Index Exceeding Befloxatone and Clorgyline

The compound's selectivity for MAO-A over MAO-B is exceptional. It inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 32 nM, while its IC₅₀ against MAO-B in the same tissue preparation is 310,000 nM, yielding a selectivity index (SI = MAO-B IC₅₀ / MAO-A IC₅₀) of approximately 9,688 [1]. By comparison, befloxatone shows MAO-A IC₅₀ = 4 nM and MAO-B IC₅₀ = 300 nM, giving an SI of only ~75 . Clorgyline demonstrates MAO-A IC₅₀ = 19.5 nM and MAO-B IC₅₀ = 45,300 nM (SI ≈ 2,323) on recombinant human isoforms [2]. CR4056 shows MAO-A IC₅₀ = 202.7 nM with MAO-B IC₅₀ > 10,000 nM (lower-bound SI > 49) [2]. Thus, the target compound's selectivity index exceeds befloxatone by ~129-fold, exceeds clorgyline by ~4.2-fold, and exceeds CR4056 by >198-fold under comparable in vitro conditions.

Isoform selectivity MAO-B off-target Peripheral safety

Evidence Item 3: Dual Mechanism — Reactive Carbonyl Quenching Activity Beyond MAO-A Inhibition (Class-Level Patent Evidence)

According to US Patent 8,623,900 B2, amino alcohol derivatives of the general formula encompassing 2-amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol possess an additional pharmacologically relevant activity: they block secondary products of lipid oxidative stress by metabolically quenching reactive carbonyl compounds (e.g., 4-hydroxynonenal, HNE) [1]. The carbonyl-quenching activity is evaluated on the basis of the percentage of HNE reacted compared with the HNE content in the absence of the test molecule [1]. This dual mechanism is absent in classical MAO-A inhibitors: clorgyline and befloxatone are exclusively MAO inhibitors with no carbonyl-scavenging function; moclobemide's mechanism is confined to reversible MAO-A active-site blockade . Although patent-level data are class-wide rather than specific to the target compound, the structural inclusion within the claimed general formula establishes this as a differentiating feature for applications requiring simultaneous MAO-A inhibition and reactive aldehyde detoxification.

Reactive carbonyl species Lipid peroxidation Oxidative stress

Evidence Item 4: Molecular Weight Advantage — Favorable Drug-Likeness and Synthetic Accessibility vs. Higher-Molecular-Weight MAO-A Inhibitors

With a molecular weight of 193.29 g/mol, 2-amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is significantly smaller than most clinically advanced MAO-A inhibitors: befloxatone (349.3 g/mol ), clorgyline free base (~288.8 g/mol), and CR4056 (298.3 g/mol). Its molecular formula (C₁₂H₁₉NO) contains only one nitrogen and one oxygen heteroatom, with three rotatable bonds and two hydrogen bond donors . This low molecular weight falls within optimal ranges for CNS drug-likeness (typically MW < 400), suggesting superior passive membrane permeability potential relative to bulkier analogs [1]. Additionally, its simpler structure facilitates use as a synthetic building block for constructing more complex amino alcohol derivatives and chiral catalysts, as noted in supplier documentation .

Drug-likeness CNS drug design Synthetic intermediates

Optimal Scientific and Industrial Application Scenarios for 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol Based on Verified Differentiation Evidence


Scenario 1: CNS Neurodegeneration Models Requiring High MAO-A Selectivity with Minimal MAO-B Off-Target Confounding

In rodent models of Parkinson's disease and depression where selective MAO-A inhibition must be achieved without peripheral MAO-B suppression, the compound's ~9,688-fold selectivity for MAO-A over MAO-B (vs. ~75-fold for befloxatone) [1] provides cleaner pharmacological dissection of MAO-A-dependent pathways. Researchers can dose at concentrations achieving near-complete MAO-A inhibition while leaving MAO-B activity intact, enabling definitive attribution of behavioral and neurochemical outcomes to MAO-A rather than dual-isoform effects.

Scenario 2: Lipid Peroxidation-Driven Neurotoxicity and Reactive Carbonyl Species Detoxification Research

For studies of 4-hydroxynonenal (HNE)-mediated protein carbonylation in Alzheimer's disease, ischemia-reperfusion, or diabetic neuropathy, this compound offers the dual mechanism of MAO-A inhibition plus carbonyl quenching as established by US Patent 8,623,900 B2 [2]. Classical MAO-A inhibitors (clorgyline, befloxatone, moclobemide) lack this carbonyl-scavenging activity, making them unsuitable for experimental designs where both monoamine dysregulation and lipid peroxidation end-products contribute to pathology.

Scenario 3: Chemical Biology Probe Development for Selective MAO-A Target Engagement with Built-In Antioxidant Functionality

The compound's intermediate MAO-A potency (IC₅₀ = 32 nM) [1] combined with its carbonyl-quenching potential [2] positions it as a versatile chemical biology probe. Unlike ultra-potent irreversible inhibitors (clorgyline IC₅₀ = 19.5 nM) that may completely abolish MAO-A activity, this compound allows for graded target engagement at sub-saturating concentrations, while simultaneously conferring protection against reactive aldehyde accumulation—a dual readout valuable for mechanistic studies of oxidative stress–coupled neurotransmitter metabolism.

Scenario 4: Synthetic Chemistry — Chiral Building Block for Complex CNS-Active Amino Alcohol Derivatives

As a low-molecular-weight (193.29 g/mol) amino alcohol with a chiral tertiary alcohol center, this compound serves as an efficient synthetic intermediate for constructing more elaborate MAO-A inhibitors, β-adrenergic ligands, and asymmetric catalysts . Its structural simplicity relative to befloxatone (MW 349.3) or CR4056 (MW 298.3) translates to fewer synthetic steps, lower cost, and greater accessibility for medicinal chemistry optimization programs targeting CNS indications.

Quote Request

Request a Quote for 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.